N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide
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Description
N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is a chemical compound with the CAS Number: 1252490-44-0 . Its IUPAC name is (4-cyanophenyl)-N-(2-methyl-2-phenylpropanoyl)methanesulfonamide . The molecular weight of this compound is 342.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O3S/c1-18(2,16-6-4-3-5-7-16)17(21)20-24(22,23)13-15-10-8-14(12-19)9-11-15/h3-11H,13H2,1-2H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 342.42 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Electrochemical Studies
One area of research involving compounds similar to N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is in electrochemistry. A study on aryl sulfones with strong electron-withdrawing substituents, including p-cyanophenyl methyl sulfone, highlighted their behavior in electrochemical reduction. These compounds exhibit unique reactions due to their electron-withdrawing nitro and cyano substituents, leading to unexpected processes like the formation of different biphenyl derivatives (Pilard et al., 2001).
Organometallic Chemistry
Research in organometallic chemistry has also explored compounds structurally related to this compound. For example, the study of methanesulfonobis(methylimide)methylamidostannanes revealed unique molecular structures and potential applications in synthesis and catalysis (Hänssgen & Roelle, 1974).
Structural and Molecular Studies
Detailed structural studies have been conducted on nimesulidetriazole derivatives, which are structurally similar to this compound. These studies analyze the nature of intermolecular interactions and molecular geometries, offering insights into the structural properties of such compounds (Dey et al., 2015).
Chemical Synthesis and Labeling Studies
In the field of chemical synthesis, the creation of labeled compounds like sulprostone, which shares structural features with this compound, has been a focus. These studies are significant for understanding the synthesis processes and potential applications in biochemistry and pharmaceuticals (Schaff et al., 1982).
Quantum Mechanical and Spectroscopic Analysis
Another fascinating area of research is the quantum mechanical and spectroscopic analysis of similar compounds. For instance, studies on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide have used density functional theory and molecular docking to understand the molecular properties and potential biological activities (Chandralekha et al., 2019).
Properties
IUPAC Name |
N-[(4-cyanophenyl)methylsulfonyl]-2-methyl-2-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,16-6-4-3-5-7-16)17(21)20-24(22,23)13-15-10-8-14(12-19)9-11-15/h3-11H,13H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMNKWZSKOOCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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